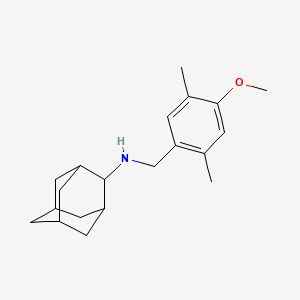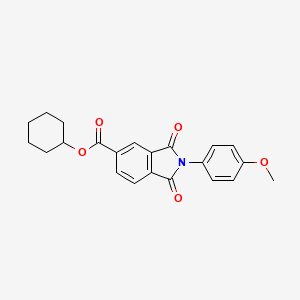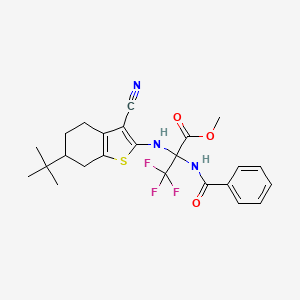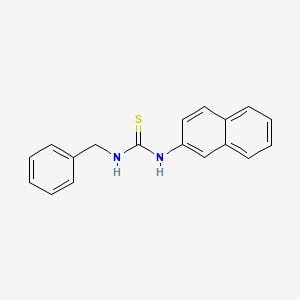
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Adamantyl(4-methoxy-2,5-dimethylbenzyl)amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that has been widely studied for its potential therapeutic applications in various neurological disorders. Memantine is a low-affinity, uncompetitive antagonist that blocks the NMDA receptor channel in a voltage-dependent manner.
Mécanisme D'action
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine acts as an NMDA receptor antagonist by binding to the receptor channel in a voltage-dependent manner. It blocks the receptor channel in a non-competitive manner, which means that it does not compete with the neurotransmitter glutamate for binding to the receptor. This results in a reduction in the excessive activation of the NMDA receptor, which is known to cause neuronal damage and death.
Biochemical and Physiological Effects:
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been shown to have several biochemical and physiological effects in various neurological disorders. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain. It also improves synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in lab experiments include its ability to selectively block the NMDA receptor, its low toxicity, and its ability to improve cognitive function in animal models of neurological disorders. However, the limitations include its low potency, which requires high concentrations to achieve therapeutic effects, and its inability to cross the blood-brain barrier efficiently.
Orientations Futures
There are several future directions for the study of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine. One area of research is the development of more potent and selective NMDA receptor antagonists. Another area of research is the investigation of the potential use of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine in combination with other drugs for the treatment of neurological disorders. Additionally, the study of the mechanisms underlying the neuroprotective effects of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine could lead to the development of new therapeutic targets for neurological disorders.
Méthodes De Synthèse
The synthesis of 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine involves several steps, starting from commercially available 2-aminoadamantane. The first step involves the alkylation of 2-aminoadamantane with 4-methoxy-2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using lithium aluminum hydride to obtain 2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine.
Applications De Recherche Scientifique
2-adamantyl(4-methoxy-2,5-dimethylbenzyl)amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to have neuroprotective effects, reduce neuronal damage, and improve cognitive function in patients with Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-12-5-19(22-3)13(2)4-18(12)11-21-20-16-7-14-6-15(9-16)10-17(20)8-14/h4-5,14-17,20-21H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPDAWJCQYWOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tetrahydro-2-furanylmethyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6012054.png)
![2-isopropyl-5-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6012055.png)


![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6012085.png)
![(2-ethoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenyl)methanol](/img/structure/B6012088.png)
![N-benzyl-7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6012098.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(6-methyl-2-pyridinyl)ethanamine](/img/structure/B6012102.png)
![3-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B6012111.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6012117.png)
![1-[5-({[(1-isopropyl-4-piperidinyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6012123.png)

![1-cyclohexyl-2-(3-ethoxy-4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B6012127.png)